1-Benzyl-5-isopropylpyrrolidin-3-one
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Overview
Description
1-Benzyl-5-isopropylpyrrolidin-3-one is a chemical compound with the CAS Number: 2137958-17-7 . It has a molecular weight of 217.31 . The IUPAC name for this compound is 1-benzyl-5-isopropylpyrrolidin-3-one . The InChI code for this compound is 1S/C14H19NO/c1-11(2)14-8-13(16)10-15(14)9-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 . It is in the form of an oil .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-isopropylpyrrolidin-3-one consists of a pyrrolidinone ring substituted with a benzyl group and an isopropyl group . The molecular formula is C14H19NO .Physical And Chemical Properties Analysis
1-Benzyl-5-isopropylpyrrolidin-3-one is an oil . It has a molecular weight of 217.31 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Rh(III)-Catalyzed Synthesis
Rh(III)-catalyzed C-H activation and annulation involving 1-benzoylpyrrolidine (a related compound) with propargyl alcohols have been utilized for efficient synthesis of (4-benzylidene)isochroman-1-one. This method yields highly enantioenriched products starting from optically pure propargyl alcohols, indicating its significance in organic synthesis (Wang, Qi, Sun, Zhang, & Li, 2013).
Antiinflammatory and Analgesic Activity
Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, related to 1-benzoylpyrrolidine, demonstrated their potential as antiinflammatory and analgesic agents. This study underscores the medicinal chemistry applications of such compounds (Muchowski et al., 1985).
Electrochemical Behavior
1-Benzyl-3-carbamoylpyridinium ion, another related compound, shows a unique electrochemical behavior in aqueous media. It undergoes a one-electron reduction to produce a free radical, which irreversibly dimerizes, highlighting its relevance in electrochemical studies and potential applications in electrochemistry (Carelli, Cardinali, & Moracci, 1980).
Synthesis of Polyhydroxylated Pyrrolidines
The synthesis of polyhydroxylated pyrrolidines from d-fructose, involving compounds like 3-O-benzyl-1,2-O-isopropylidene-β-d-fructopyranose, is indicative of the broad synthetic applications of such pyrrolidine derivatives in chemical research (Izquierdo, Plaza, & Yáñez, 2007).
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-benzyl-5-propan-2-ylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(2)14-8-13(16)10-15(14)9-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLPOMVDDGPWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-isopropylpyrrolidin-3-one |
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